molecular formula C11H11N B1616307 7-Ethylquinoline CAS No. 7661-47-4

7-Ethylquinoline

Cat. No. B1616307
CAS RN: 7661-47-4
M. Wt: 157.21 g/mol
InChI Key: UHZSEKVLMCZMTR-UHFFFAOYSA-N
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Description

7-Ethylquinoline is a heterocyclic compound with the molecular formula C11H11N . It is an essential scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

There are numerous synthesis protocols for the construction of quinoline and its analogues. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular weight of 7-Ethylquinoline is 157.2117 . The IUPAC Standard InChI is InChI=1S/C11H11N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h3-8H,2H2,1H3 .


Chemical Reactions Analysis

Quinoline and its derivatives can undergo various transformations, including alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .


Physical And Chemical Properties Analysis

7-Ethylquinoline has a molecular weight of 157.2117 . More detailed physical and chemical properties may be available in specialized databases or safety data sheets .

Safety And Hazards

Specific safety and hazard information for 7-Ethylquinoline was not found in the retrieved papers. For detailed safety information, it is recommended to refer to the material safety data sheet (MSDS) for 7-Ethylquinoline .

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . The development of new methods for the preparation of quinolines and their derivatives and the improvement of existing synthetic methods represent an urgent challenge . The synthesis of hybrid compounds that contain two or more pharmacophores is a promising approach in the development of more successful antimalarials .

properties

IUPAC Name

7-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-5-6-10-4-3-7-12-11(10)8-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZSEKVLMCZMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=CC=N2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967649
Record name 7-Ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethylquinoline

CAS RN

7661-47-4, 53123-73-2
Record name 7-Ethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007661474
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053123732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a similar fashion using route 10 general procedure 20, 3-ethylaniline (1 g, 8.25 mmol), glycerol (2.35 g, 25.6 mmol), 3-nitro benzenesulfonic acid sodium salt (2.42 g, 10.7 mmol), H2SO4:H2O (3.5 ml:2.5 ml) gave the title compound (1.21 g, 93%) which was used in the next step without purification. The structure was confirmed by 1H NMR.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.35 g
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Five
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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